Ethyl Perfluorononanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- PFCs have been the subject of extensive research in environmental sciences and toxicology . They are persistent contaminants in environmental media, wildlife, and humans .

- The methods of application in this field involve the detection of these chemicals in various environmental media, human populations, and wildlife animals .

- The outcomes of these studies have provided a wealth of information on perfluorinated chemicals, including their toxicological characteristics and mechanisms of toxicity, as well as their human and ecological health risks .

- Due to the negative effects of conventional fluorinated surfactants with long perfluorocarbon chains, alternatives have been developed for many industrial applications .

- The methods of application in this field involve the synthesis of non-bioaccumulable fluorinated surfactants with different fluorocarbon chain structures .

- The outcomes of these studies have led to the development of safer replacement products for the current crop of perfluorinated chemicals .

- PFCs are often detected in drinking, sea, and surface water .

- The methods of application in this field involve the use of liquid chromatography-mass spectrometry (LC-MS) for the determination of poly- and perfluoroalkyl substances (PFASs) in water .

- The outcomes of these studies provide valuable data on the presence and concentration of these substances in various types of water .

Environmental Sciences and Toxicology

Industrial Applications

Water Analysis

- PFCs are known for their water-, soil-, and stain-resistant properties . This makes them ideal for use in the textile and leather industries .

- The methods of application in this field involve the treatment of textiles and leather with PFCs to provide them with these resistant properties .

- The outcomes of these applications include the production of textiles and leather products that are resistant to water, soil, and stains .

- PFCs are used in food packaging due to their grease-proof properties .

- The methods of application in this field involve the treatment of paper products with PFCs to make them grease-proof .

- The outcomes of these applications include the production of food packaging materials that are resistant to grease .

- PFCs are used in electroplating and electronic etching due to their unique chemical and physical properties .

- The methods of application in this field involve the use of PFCs as surfactants in electroplating and electronic etching baths .

- The outcomes of these applications include the production of high-quality electroplated and etched electronic components .

Textile and Leather Industries

Food Packaging

Electroplating and Electronic Etching

- PFCs are used in floor polishes due to their water-, soil-, and stain-resistant properties .

- The methods of application in this field involve the treatment of floor polishes with PFCs to provide them with these resistant properties .

- The outcomes of these applications include the production of floor polishes that are resistant to water, soil, and stains .

- PFCs are used in insecticide formulations due to their unique chemical and physical properties .

- The methods of application in this field involve the use of PFCs as active ingredients in insecticide formulations .

- The outcomes of these applications include the production of effective insecticides .

- PFCs are used in ski wax due to their water-, soil-, and stain-resistant properties .

- The methods of application in this field involve the treatment of ski wax with PFCs to provide them with these resistant properties .

- The outcomes of these applications include the production of ski wax that is resistant to water, soil, and stains .

Floor Polishes

Insecticide Formulations

Ski Wax

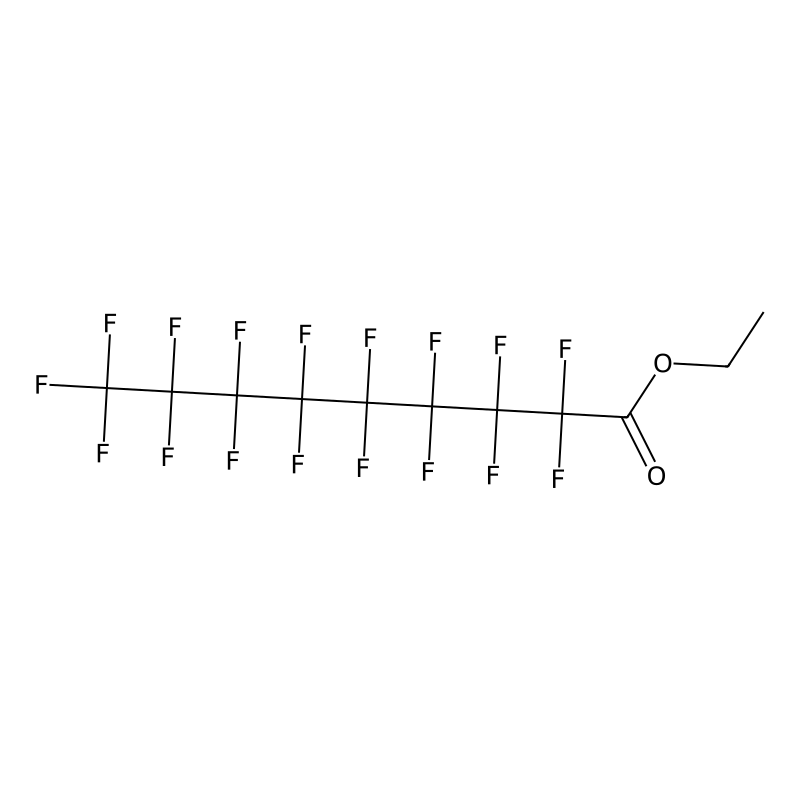

Ethyl Perfluorononanoate is a perfluorinated compound characterized by its fully fluorinated carbon chain, specifically containing nine carbon atoms in the perfluorinated segment. Its chemical formula is , and it has a molecular weight of approximately 492.13 g/mol . This compound belongs to a larger class of substances known as per- and polyfluoroalkyl substances, or PFAS, which are recognized for their unique properties, including hydrophobicity and lipophobicity due to the presence of fluorine atoms that replace hydrogen in the carbon chain .

Ethyl Perfluorononanoate can be synthesized through various methods, including:

- Electrochemical Fluorination: This method involves the electrochemical fluorination of nonafluorobutyric acid derivatives.

- Fluorination of Nonanoic Acid: The reaction of nonanoic acid with fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents can yield ethyl perfluorononanoate.

- Rearrangement Reactions: Certain rearrangement reactions involving fluorinated precursors can also produce this compound.

These synthesis methods highlight the complexity and specificity required for producing perfluorinated compounds .

Ethyl Perfluorononanoate finds applications across various industries due to its unique properties:

- Surface Coatings: Used in coatings for textiles and paper to impart water- and oil-repellent characteristics.

- Aerospace: Employed in lubricants and hydraulic fluids due to its thermal stability and low surface tension.

- Cosmetics: Incorporated into personal care products for its emollient properties.

- Industrial Processes: Utilized in manufacturing processes where chemical resistance is paramount.

The versatility of ethyl perfluorononanoate makes it valuable in both consumer products and industrial applications .

Research on the interactions of ethyl perfluorononanoate with biological systems is ongoing. Studies have focused on its potential for bioaccumulation and toxicity in aquatic organisms. The compound's interactions with proteins and cellular membranes are crucial for understanding its biological effects. Current findings suggest that PFAS compounds can disrupt cellular functions, but specific studies on ethyl perfluorononanoate are still emerging .

Similar Compounds: Comparison with Other Compounds

Ethyl Perfluorononanoate shares similarities with several other perfluorinated compounds, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl Perfluorooctanoate | One fewer carbon atom than ethyl perfluorononanoate; widely studied for environmental impact. | |

| Ethyl Heptadecafluorononanoate | Contains a longer carbon chain; used in specialized applications requiring high stability. | |

| Perfluorodecanoic Acid | Known for its environmental persistence; often studied for toxicity profiles. |

Ethyl Perfluorononanoate is unique due to its specific carbon chain length and functional groups that contribute to its distinct physical properties and potential applications compared to these similar compounds .

Ethyl perfluorononanoate is a perfluorinated carboxylic acid ester with the molecular formula C₁₁H₅F₁₇O₂ and a molecular weight of 492.13 g/mol [1] [2]. This compound belongs to the class of perfluoroalkyl substances (PFAS) and features a fully fluorinated nine-carbon chain attached to an ethyl ester group [3]. The structure consists of a perfluorinated nonanoic acid backbone where all hydrogen atoms in the alkyl chain have been replaced by fluorine atoms, with an ethyl group connected via an ester linkage [4].

Structural Elucidation via Spectroscopic Methods

The structural characterization of ethyl perfluorononanoate relies on several complementary spectroscopic techniques that provide detailed information about its molecular architecture [5]. These methods collectively confirm the compound's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) spectroscopy serves as a primary tool for structural elucidation of perfluorinated compounds like ethyl perfluorononanoate [6]. The ¹⁹F NMR spectrum provides an unbiased, non-targeted snapshot of the compound, revealing distinct signals for different fluorine environments within the molecule [6]. The sensitivity of the fluorine nucleus, comparable to that of proton NMR, allows for detailed analysis of the perfluorinated chain structure [6].

For ethyl perfluorononanoate, the ¹⁹F NMR spectrum typically shows characteristic signals for the terminal trifluoromethyl group (-CF₃) at approximately -80 ppm, while the internal perfluoromethylene groups (-CF₂-) appear in the range of -120 to -130 ppm [7]. The fluorine atoms adjacent to the carbonyl group exhibit a distinct chemical shift due to the deshielding effect of the carbonyl functionality [7].

Proton NMR (¹H NMR) complements the fluorine NMR data by characterizing the ethyl group of the ester moiety, showing typical signals for the methylene quartet at approximately 4.3-4.4 ppm and the methyl triplet at 1.3-1.4 ppm [8].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in ethyl perfluorononanoate [9]. The IR spectrum exhibits three characteristic intense peaks following what spectroscopists call the "Rule of Three" for esters [10]:

A strong carbonyl (C=O) stretching band at approximately 1750-1785 cm⁻¹, which is shifted to higher frequencies compared to non-fluorinated esters (typically around 1740 cm⁻¹) due to the electron-withdrawing effect of the perfluorinated chain [9].

A C-C-O asymmetric stretching vibration at approximately 1200-1300 cm⁻¹ [10].

An O-C-C stretching band at approximately 1100-1150 cm⁻¹ [10].

The substitution of fluorine into the molecule shifts the C=O absorption to higher frequencies by as much as 60 cm⁻¹ from the usual value of about 1740 cm⁻¹ observed in non-fluorinated esters [9]. This shift occurs because the perfluorinated chain decreases the electron density on the oxygen atom, resulting in stronger C=O bond character [11].

Mass Spectrometry

Mass spectrometry provides definitive information about the molecular weight and fragmentation pattern of ethyl perfluorononanoate [12]. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₁H₅F₁₇O₂ with an exact mass of 492.00200 [5].

The mass spectrum typically shows characteristic fragmentation patterns including:

- The molecular ion peak at m/z 492

- Fragment ions corresponding to the loss of the ethyl group

- Sequential losses of CF₂ units from the perfluorinated chain

- A characteristic peak for the perfluorinated acyl fragment [12] [8]

Table 1: Spectroscopic Data for Ethyl Perfluorononanoate

| Spectroscopic Method | Key Features | Observed Values |

|---|---|---|

| ¹⁹F NMR | Terminal -CF₃ | ~ -80 ppm |

| Internal -CF₂- groups | -120 to -130 ppm | |

| -CF₂- adjacent to carbonyl | ~ -115 ppm | |

| ¹H NMR | -OCH₂CH₃ (quartet) | 4.3-4.4 ppm |

| -OCH₂CH₃ (triplet) | 1.3-1.4 ppm | |

| IR Spectroscopy | C=O stretching | 1750-1785 cm⁻¹ |

| C-C-O asymmetric stretching | 1200-1300 cm⁻¹ | |

| O-C-C stretching | 1100-1150 cm⁻¹ | |

| Mass Spectrometry | Molecular ion | m/z 492 |

| Base peak | Varies by ionization method |

These spectroscopic methods collectively provide comprehensive structural confirmation of ethyl perfluorononanoate, distinguishing it from other perfluorinated compounds and confirming its purity [8] [6].

Synthetic Pathways for Perfluorinated Ester Production

The synthesis of ethyl perfluorononanoate involves several established pathways, each with specific advantages and limitations [13]. These synthetic routes generally start with either perfluorononanoic acid or its derivatives and involve esterification reactions to introduce the ethyl group [14].

Direct Esterification of Perfluorononanoic Acid

The most straightforward approach involves the direct esterification of perfluorononanoic acid with ethanol under acidic conditions [15]. This Fischer esterification reaction typically requires a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid [16]. The reaction can be represented as:

C₈F₁₇COOH + CH₃CH₂OH → C₈F₁₇COOCH₂CH₃ + H₂O

This reaction is often carried out under reflux conditions with the continuous removal of water to drive the equilibrium toward the ester product [15]. However, the strong electron-withdrawing effect of the perfluorinated chain makes the carboxylic acid less reactive toward nucleophilic attack by ethanol, potentially requiring more forceful conditions than those used for non-fluorinated carboxylic acids [16] [17].

Reaction of Perfluorononanoyl Fluoride with Ethanol

Another efficient synthetic route involves the reaction of perfluorononanoyl fluoride (C₈F₁₇COF) with ethanol in the presence of a base such as triethylamine or pyridine [14]:

C₈F₁₇COF + CH₃CH₂OH → C₈F₁₇COOCH₂CH₃ + HF

Perfluorononanoyl fluoride is highly reactive toward nucleophiles, making this approach more efficient than direct esterification of the carboxylic acid [18]. The acid fluoride is typically prepared from perfluorononanoic acid using reagents such as sulfur tetrafluoride (SF₄) or cyanuric fluoride [14] [19].

Transesterification Approaches

Ethyl perfluorononanoate can also be synthesized through transesterification reactions, where a perfluorononanoate ester with a different alkyl group (typically methyl) undergoes exchange with ethanol [20]:

C₈F₁₇COOCH₃ + CH₃CH₂OH → C₈F₁₇COOCH₂CH₃ + CH₃OH

This approach typically requires catalysts such as titanium alkoxides, strong acids, or specific enzymes to facilitate the exchange of alkoxy groups [20] [13]. The reaction is driven to completion by removing the lower-boiling alcohol (methanol) from the reaction mixture [13].

Specialized Methods for Laboratory-Scale Synthesis

For laboratory-scale preparations, several specialized methods have been developed [15]:

Reaction of perfluorononanoic acid with ethanol using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst [15] [17].

Conversion of perfluorononanoic acid to an activated ester (such as the N-hydroxysuccinimide ester) followed by reaction with ethanol [13].

Esterification of perfluorononanoic acid with diazomethane followed by transesterification with ethanol [16].

Recent developments in the synthesis of perfluorinated esters include the use of microwave-assisted reactions and continuous flow processes, which can significantly reduce reaction times and improve yields [13] [15].

Industrial-Scale Manufacturing Processes

The industrial production of ethyl perfluorononanoate involves several established processes that are optimized for large-scale manufacturing [21]. These processes must address challenges specific to perfluorinated compounds, including handling corrosive intermediates and ensuring high purity in the final product [22].

Electrochemical Fluorination (ECF)

Electrochemical fluorination represents one of the primary industrial methods for producing perfluorinated carboxylic acid derivatives, including ethyl perfluorononanoate [14] [19]. The ECF process, originally developed by Joseph Simons at 3M Company, involves the electrolysis of a carboxylic acid or its derivative in anhydrous hydrogen fluoride (HF) [18]:

- First, nonanoic acid or its derivatives are dissolved in anhydrous hydrogen fluoride.

- An electrical current is passed through the solution, causing the replacement of all hydrogen atoms with fluorine atoms.

- The resulting perfluorononanoyl fluoride (C₈F₁₇COF) is then isolated and reacted with ethanol to form ethyl perfluorononanoate [14] [19].

The ECF process produces a mixture of linear and branched perfluorinated isomers, typically in a ratio of 70-80% linear to 20-30% branched structures [23]. This isomeric distribution is characteristic of ECF-derived perfluorinated compounds [23].

For ester production specifically, the process includes an additional step where the perfluorononanoyl fluoride undergoes esterification with ethanol [18]:

C₈F₁₇COF + CH₃CH₂OH → C₈F₁₇COOCH₂CH₃ + HF

The reaction is typically conducted in the presence of a base to neutralize the hydrogen fluoride generated [19].

Telomerization Process

Telomerization represents another major industrial route for producing perfluorinated compounds with defined chain lengths [23]. This process involves the reaction of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I) [23]:

- C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)ₙI

- The resulting perfluoroalkyl iodide is then converted to the corresponding carboxylic acid through oxidation.

- The perfluorinated carboxylic acid is subsequently esterified with ethanol to form the ethyl ester [24].

Unlike ECF, telomerization produces predominantly linear perfluorinated chains, which may be preferred for certain applications requiring more uniform product composition [23]. The telomerization process allows for better control of the chain length distribution in the final product [24].

Industrial Esterification Processes

The industrial esterification of perfluorononanoic acid to form ethyl perfluorononanoate typically employs one of several approaches optimized for large-scale production [25]:

Continuous esterification processes using heterogeneous acid catalysts in fixed-bed reactors, which allow for efficient production and catalyst recovery [22].

Reactive distillation processes that combine reaction and separation in a single unit operation, driving the equilibrium toward ester formation by continuously removing water [19].

Membrane reactor systems that selectively remove water through pervaporation, enhancing conversion rates and reducing energy requirements [25].

Table 2: Comparison of Industrial Manufacturing Processes for Ethyl Perfluorononanoate

| Manufacturing Process | Starting Materials | Isomer Distribution | Advantages | Challenges |

|---|---|---|---|---|

| Electrochemical Fluorination (ECF) | Nonanoic acid derivatives in anhydrous HF | 70-80% linear, 20-30% branched | Established technology, Versatile for various chain lengths | Requires handling of corrosive HF, Energy-intensive, Isomer mixture |

| Telomerization | Tetrafluoroethylene, Perfluoroalkyl iodide | Predominantly linear | Better control of chain length, Higher purity of linear isomers | Multi-step process, Requires handling of reactive monomers |

| Direct Industrial Esterification | Perfluorononanoic acid, Ethanol | Depends on acid source | Straightforward chemistry, Fewer hazardous reagents | Lower reactivity of perfluorinated acids, Water removal required |

Current Manufacturing Trends

Recent developments in the industrial production of perfluorinated esters include [26]:

Transition toward shorter-chain perfluorinated compounds due to environmental and regulatory concerns about longer-chain homologues [25].

Implementation of continuous flow technologies that improve efficiency and reduce waste generation [22].

Development of more environmentally benign catalysts for esterification reactions, including solid acid catalysts and enzyme-based systems [19].

Enhanced purification methods to meet increasing demands for high-purity perfluorinated compounds in specialized applications [26].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant